4,4-Diphenylcyclohexanol

Übersicht

Beschreibung

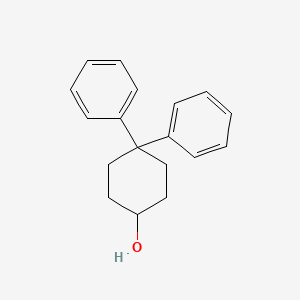

4,4-Diphenylcyclohexanol is an organic compound with the molecular formula C₁₈H₂₀O. It consists of a cyclohexane ring with two phenyl groups (benzene rings) attached to it . This compound is known for its unique structural properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4-Diphenylcyclohexanol can be synthesized through the hydrogenation of 4,4-diphenyl-2-cyclohexen-1-one. The process involves dissolving the compound in an organic solvent such as tetrahydrofuran (THF) and hydrogenating it in the presence of a nickel catalyst with hydrogen. The reaction is carried out at temperatures ranging from 0°C to 100°C .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Diphenylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium or nickel catalyst.

Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of cyclohexane derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 4,4-Diphenylcyclohexanol serves as:

- Intermediate in Organic Synthesis : It is used to produce various organic compounds.

- Reagent in Chemical Reactions : Its hydroxyl group allows it to participate in diverse chemical reactions.

Biology

The compound exhibits notable biological activities:

- Enzyme Interactions : It interacts with enzymes such as oxidoreductases and hydrolases. The hydroxyl group facilitates hydrogen bonding with enzyme active sites, influencing their catalytic activities.

-

Cellular Effects :

- Apoptosis Induction : In cancer cells, it modulates the expression of pro-apoptotic and anti-apoptotic genes, leading to apoptosis.

- Metabolic Alterations : It affects key metabolic enzymes, resulting in changes in metabolite levels.

Industry

In industrial applications, this compound is utilized in:

- Production of Polymers and Resins : Its chemical properties make it suitable for creating durable materials.

- Biochemical Assays : It acts as a probe to study various biological processes.

Case Studies

-

Enzymatic Activity Modulation :

- A study demonstrated that this compound could inhibit specific kinases involved in cancer cell proliferation. This suggests potential therapeutic applications in oncology.

-

Cellular Metabolism Alteration :

- Research indicated that treatment with this compound resulted in altered metabolic profiles in cancer cells. This was linked to its ability to influence key metabolic pathways.

-

Industrial Applications :

- In polymer manufacturing, the compound has been shown to enhance the mechanical properties of resins when incorporated into formulations. This application highlights its utility beyond academic research into practical industrial uses.

Wirkmechanismus

The mechanism of action of 4,4-Diphenylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

4,4-Diphenylcyclohexanone: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.

4,4-Diphenylcyclohexane: This compound lacks the hydroxyl group present in 4,4-Diphenylcyclohexanol.

Uniqueness: this compound is unique due to its hydroxyl group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it valuable in specific applications where the hydroxyl group plays a crucial role .

Biologische Aktivität

4,4-Diphenylcyclohexanol is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, cellular effects, and implications in scientific research.

This compound is characterized by its ability to interact with various enzymes and proteins. Its hydroxyl group facilitates hydrogen bonding with enzyme active sites, influencing catalytic activities. It has been shown to act as both a substrate and an inhibitor in enzymatic reactions, particularly involving oxidoreductases and hydrolases.

Cellular Effects

This compound exhibits diverse effects on cellular processes across different cell types:

- Apoptosis Induction : In cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes.

- Metabolic Alterations : It influences cellular metabolism by affecting key metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound include:

- Binding Interactions : The compound binds to biomolecules such as proteins and nucleic acids, which can lead to enzyme inhibition or activation. For instance, it can inhibit certain kinases by occupying their active sites.

- Gene Expression Modulation : Interactions with transcription factors allow it to influence gene expression patterns significantly.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

- Low Doses : Minimal adverse effects are observed.

- High Doses : Toxicity is evident, with studies showing liver and kidney damage alongside disruptions in metabolic processes. Threshold effects have been identified where specific dosage levels trigger significant physiological changes.

Metabolic Pathways

The compound participates in various metabolic pathways. Key points include:

- Biotransformation : It undergoes oxidation via cytochrome P450 oxidases, leading to the formation of ketones or carboxylic acids.

- Influence on Metabolic Flux : By altering the activity of enzymes involved in glycolysis and the citric acid cycle, it affects overall metabolic activity.

Transport and Distribution

The transport of this compound within cells is mediated by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Its subcellular localization is crucial for its biological activity, as it can localize in various compartments like the endoplasmic reticulum and lysosomes.

Scientific Research Applications

The compound has several applications in research:

- Chemistry : Used as an intermediate in synthesizing various organic compounds.

- Biology : Acts as a probe in biochemical assays to study biological processes.

- Industry : Employed in producing polymers and resins .

Case Studies and Research Findings

A notable study explored the use of this compound as a building block for peptide modifications aimed at enhancing pharmacokinetics. Zobel et al. demonstrated that peptides modified with this compound exhibited a significantly longer half-life in plasma compared to non-modified counterparts .

Additionally, research has indicated that derivatives of this compound are utilized in developing macromolecular contrast agents for MRI applications. For example, MS-325 incorporates this compound into its structure to enhance protein binding and prolong circulation time in blood .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Apoptosis Induction | Modulates pro-apoptotic/anti-apoptotic gene expression |

| Enzyme Interaction | Acts as substrate/inhibitor for oxidoreductases/hydrolases |

| Metabolic Effects | Alters key metabolic enzyme activities |

| Gene Expression | Influences transcription factor activity |

| Toxicity | High doses lead to liver/kidney damage |

Eigenschaften

IUPAC Name |

4,4-diphenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQQLWRHPNEFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450168 | |

| Record name | 4,4-DIPHENYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42420-85-9 | |

| Record name | 4,4-DIPHENYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic significance of 4,4-Diphenylcyclohexanol?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of MS-325. [] This compound can be synthesized from benzoin using readily available reagents through a practical five-step process. [] This makes it a valuable building block in organic synthesis, particularly for potential pharmaceutical applications.

Q2: Is there a method for preparing this compound suitable for large-scale production?

A2: Yes, a practical and scalable preparation method for this compound has been described. [] This process is suitable for manufacturing due to its reliance on readily available reagents and its potential for scale-up. [] This is particularly relevant for industries involved in the synthesis of pharmaceuticals or other complex organic molecules where this compound is a key intermediate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.